molecular formula C12H14N2 B1403347 7-Isopropyl-8-quinolinamine CAS No. 1394083-93-2

7-Isopropyl-8-quinolinamine

Cat. No. B1403347
CAS RN: 1394083-93-2
M. Wt: 186.25 g/mol
InChI Key: UBTYPUZWQKPWKA-UHFFFAOYSA-N
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Description

7-Isopropyl-8-quinolinamine, also known as IPAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of biological properties and potential applications across various industries. Its IUPAC name is 7-isopropylquinolin-8-amine .


Synthesis Analysis

The synthesis of 8-quinolinamines, including 7-Isopropyl-8-quinolinamine, has emerged as a successful chemotherapeutic approach . The synthesis involves 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives .


Molecular Structure Analysis

The molecular formula of 7-Isopropyl-8-quinolinamine is C12H14N2. It has a molecular weight of 186.25 g/mol.


Chemical Reactions Analysis

The synthesis of 8-quinolinamines, including 7-Isopropyl-8-quinolinamine, involves various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Mechanism of Action

Target of Action

7-Isopropyl-8-quinolinamine, a derivative of quinolinamines, has been found to exhibit broad-spectrum anti-infective properties . The primary targets of this compound are various infectious agents, including Plasmodium species (causing malaria), Leishmania species (causing leishmaniasis), and various fungal and bacterial pathogens . These organisms play a crucial role in causing infectious diseases, and the compound’s interaction with them forms the basis of its therapeutic action.

Mode of Action

It is known that quinolinamines interact with their targets, leading to their inhibition or death . This interaction results in the disruption of the life cycle of the infectious agents, thereby alleviating the symptoms of the diseases they cause .

Biochemical Pathways

The biochemical pathways affected by 7-Isopropyl-8-quinolinamine are likely related to the life cycle of the infectious agents it targets. By interacting with these organisms, the compound disrupts essential biological processes, leading to their inhibition or death . The downstream effects of this disruption include the alleviation of disease symptoms and the prevention of disease progression .

Pharmacokinetics

Given its potent anti-infective properties, it can be inferred that the compound has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The result of 7-Isopropyl-8-quinolinamine’s action is the inhibition or death of various infectious agents, leading to the alleviation of disease symptoms . For instance, it has shown potent in vitro antimalarial activity, with promising analogues curing all animals against drug-sensitive and multidrug-resistant Plasmodium infections in mice . It has also exhibited promising antifungal and antibacterial activities .

Safety and Hazards

While the specific safety and hazards of 7-Isopropyl-8-quinolinamine are not explicitly mentioned in the search results, 8-quinolinamines are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects and are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

7-propan-2-ylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8(2)10-6-5-9-4-3-7-14-12(9)11(10)13/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTYPUZWQKPWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=CC=N2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Isopropyl-8-quinolinamine

Synthesis routes and methods

Procedure details

In a similar fashion using route 1 general procedure 4, 7-isopropyl-8-nitroquinoline (Intermediate 59) (670 mg, 3.09 mmol), tin (II) chloride (1.8 g, 9.3 mmol) and 6 N HCl (6 drops) gave the title compound (420 mg, 73%) which was used in the next step without purification.
Name
7-isopropyl-8-nitroquinoline
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Intermediate 59
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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